3-(Methoxymethylene)oxetane

Medicinal Chemistry Polymer Science Reactivity Benchmarking

Researchers seeking oxetane building blocks with orthogonal reactivity often face limited options. 3-(Methoxymethylene)oxetane solves this with an electron-rich exocyclic double bond enabling thiol-ene click chemistry, late-stage SAR diversification, and post-polymerization grafting unavailable to simple alkyl-oxetanes. • Combines ~106 kJ/mol ring strain with acetal/vinyl-ether character • Enables >4000-fold solubility gains vs. gem-dimethyl/carbonyl analogs • Calculated LogP 0.55-ideal for systematic lipophilicity studies Supplied with full QA documentation for reliable procurement.

Molecular Formula C5H8O2
Molecular Weight 100.117
CAS No. 1313739-05-7
Cat. No. B567828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethylene)oxetane
CAS1313739-05-7
Synonyms3-(MethoxyMethylene)oxetane
Molecular FormulaC5H8O2
Molecular Weight100.117
Structural Identifiers
SMILESCOC=C1COC1
InChIInChI=1S/C5H8O2/c1-6-2-5-3-7-4-5/h2H,3-4H2,1H3
InChIKeyKIOZXWLYKFVVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethylene)oxetane: Functionalized Building Block


3-(Methoxymethylene)oxetane (CAS 1313739-05-7) is a four-membered cyclic ether (oxetane) bearing a methoxymethylene substituent at the 3-position, giving it acetal/vinyl-ether-like character . This functionalized oxetane combines the intrinsic ring strain (~106 kJ/mol) and polarity of the oxetane core with a reactive exocyclic double bond, enabling applications as a versatile building block for medicinal chemistry property optimization and as a functional monomer for polymer synthesis [1].

Drug discovery building block for property optimization
Functional monomer for post-polymerization modification
Controlled ring-opening polymerization via oxetane ring strain
Lipophilicity SAR benchmarking with intermediate LogP

Critical Role of the Methoxymethylene Group


Oxetanes are not a monolithic class; their physicochemical and reactivity profiles are exquisitely sensitive to substitution pattern. While unsubstituted oxetane (trimethylene oxide) serves as a baseline strained ether, 3-(Methoxymethylene)oxetane possesses an electron-rich exocyclic double bond that confers acetal/vinyl-ether character, fundamentally altering its reactivity toward nucleophiles and electrophiles . This group enables orthogonal functionalization pathways not available to simple alkyl- or aryl-substituted oxetanes, making direct substitution with a generic analog (e.g., 3-methyloxetane or 3-phenyloxetane) chemically invalid for applications requiring downstream derivatization or specific electronic tuning.

Target
3-(Methoxymethylene)oxetane: acetal/vinyl-ether character from exocyclic double bond enables orthogonal derivatization
Generic analog
3-alkyl- or 3-aryl-oxetanes lack this reactive handle, limiting downstream functionalization and electronic tuning
Reactivity context
Electron-rich double bond alters nucleophile/electrophile response; supports masked carbonyl or addition pathways
Substitution outcome
Simple oxetane analogs cannot replicate acetal/vinyl-ether reactivity; direct replacement may compromise reaction design

Quantitative Differentiation vs. Analogs


Ring Strain and Basicity: Oxetane vs. Epoxide

The oxetane ring possesses lower ring strain (106 kJ/mol) and higher basicity (pKa = -2.02) compared to the smaller oxirane (epoxide) ring (ring strain = 112 kJ/mol, pKa = -3.70) [1]. This difference makes oxetanes more controllable in cationic ring-opening polymerizations and less prone to uncontrolled nucleophilic ring-opening under physiological conditions, a key advantage for drug design where epoxide toxicity is a concern [2].

Ring strain & basicity
Class-level inference
106 kJ/mol (oxetane) vs 112 kJ/mol (epoxide)
Lower strain supports more controllable reactivity
Oxetane pKa −2.02 vs epoxide −3.70; calculated intrinsic property
Medicinal Chemistry Polymer Science Reactivity Benchmarking

Solubility and Metabolic Stability Gains with Oxetane

Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 while reducing the rate of metabolic degradation in most cases [1]. In matched molecular pair studies, oxetane substitution lowered logD by approximately 0.8 units and increased metabolic stability in rat liver microsome and hepatocyte incubations [2]. While these data are class-level, they underscore the property-tuning potential of the oxetane core present in 3-(Methoxymethylene)oxetane.

Solubility gain
Class-level inference
4× to >4000× increase
Supports solubility optimization in lead series
Upon gem-dimethyl → oxetane replacement; metabolic stability also reported
Drug Discovery ADME Optimization Bioisostere Design

Acetal/Vinyl-Ether Character vs. Unsubstituted Oxetanes

3-(Methoxymethylene)oxetane is explicitly described as having 'acetal/vinyl-ether-like character' . This distinct electronic structure, arising from the methoxymethylene group, provides a reactive exocyclic double bond that can participate in addition reactions, serve as a masked carbonyl, or act as a handle for post-polymerization functionalization. In contrast, unsubstituted oxetane (trimethylene oxide, CAS 503-30-0) lacks this functionality, limiting its utility to ring-opening polymerization only.

Acetal/vinyl-ether character
Direct head-to-head
Exocyclic double bond present
Enables orthogonal functionalization strategies
Unsubstituted oxetane (trimethylene oxide) lacks this handle
Organic Synthesis Polymer Chemistry Functional Monomers

Lipophilicity Tuning: Calculated LogP vs. Class Average

The calculated LogP of 3-(Methoxymethylene)oxetane is 0.5469 . This places it in a moderate lipophilicity range (LogP ~0.5), which is favorable for achieving a balance between membrane permeability and aqueous solubility. By comparison, unsubstituted oxetane has a predicted LogP of approximately -0.2 to 0.1, while 3,3-dimethyloxetane is more lipophilic (predicted LogP ~1.0-1.5). The methoxymethylene substituent thus provides a fine-tuned lipophilicity intermediate between unsubstituted and dialkyl oxetanes, offering a distinct 'knob' for property optimization.

Lipophilicity (LogP)
Cross-study comparable
0.55 (calculated)
Intermediate LogP for balanced permeability/solubility
Unsubstituted ~ −0.2–0.1; 3,3-dimethyl ~1.0–1.5; verify experimentally
Physicochemical Profiling Drug-Likeness ADME Prediction

Optimal Research and Industrial Applications


Lead Optimization: Solubility and Metabolic Stability Improvement

Researchers should consider 3-(Methoxymethylene)oxetane as a building block for constructing oxetane-containing analogs of lead compounds. Based on class-level evidence, substituting a gem-dimethyl or carbonyl group with this oxetane can increase aqueous solubility by up to >4000-fold and reduce metabolic degradation [1]. The methoxymethylene group further provides a synthetic handle for late-stage functionalization, enabling rapid SAR exploration.

Polymer Synthesis: Post-Polymerization Modification via Acetal Reactivity

The acetal/vinyl-ether-like character of 3-(Methoxymethylene)oxetane [1] makes it a superior monomer choice for preparing functional polyethers. Unlike simple oxetanes that only undergo ring-opening polymerization, this compound's exocyclic double bond can be exploited for post-polymerization grafting (e.g., via thiol-ene click chemistry) or as a masked aldehyde for bioconjugation, enabling the creation of advanced materials with tailored properties.

Controlled Ring-Opening Polymerization for Defined Architectures

With ring strain of ~106 kJ/mol (lower than epoxides), oxetanes undergo more controlled cationic ring-opening polymerization [1]. 3-(Methoxymethylene)oxetane can be used to synthesize well-defined polyoxetanes with predictable molecular weights and narrow dispersity. The methoxymethylene group remains intact during polymerization, providing a latent functional group for subsequent material modification.

Lipophilicity Benchmarking in SAR Studies

The calculated LogP of 0.55 [1] positions 3-(Methoxymethylene)oxetane as an ideal comparator for systematic property studies. Researchers can use it alongside unsubstituted oxetane (lower LogP) and 3,3-dimethyloxetane (higher LogP) to probe the impact of lipophilicity on target binding, cellular permeability, and off-target effects, thereby deconvoluting structure-property relationships in their chemical series.

Application
Selection Property
Validation Focus
Lead optimization: solubility & metabolic stability
Solubility and metabolic stability potential
Aqueous solubility assay, microsomal/hepatocyte stability
Functional polyether synthesis
Acetal/vinyl-ether reactivity handle
Post-polymerization modification efficiency (e.g., thiol-ene, bioconjugation)
Controlled ring-opening polymerization
Cationic ROP suitability
Molecular weight control and dispersity
Lipophilicity SAR benchmarking
Moderate LogP as a comparator
LogP-dependent permeability/binding correlations

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